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Introduction

(-)-Sophoridine, a quinolizidine alkaloid, has a rich history rooted in traditional Chinese

medicine and is now a subject of intense scientific scrutiny for its therapeutic potential,

particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the

discovery, history, and pharmacological properties of (-)-Sophoridine, with a focus on

quantitative data, detailed experimental protocols, and the molecular pathways it modulates.

This document is intended for researchers, scientists, and drug development professionals

seeking a detailed understanding of this promising natural product.

Discovery and Traditional Use
(-)-Sophoridine is a naturally occurring alkaloid predominantly isolated from plants of the

Sophora genus, which have been utilized for centuries in traditional Chinese medicine.[1] The

primary plant sources include Sophora alopecuroides L., Sophora flavescens Ait., and

Euchresta japonica Benth.[1] In traditional practice, these plants were used to treat a variety of

ailments, including fever, inflammation, and infections.[1] The discovery of (-)-Sophoridine as

a distinct chemical entity marked a significant step in understanding the scientific basis of these

traditional remedies.
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Physicochemical Properties of (-)-Sophoridine
A thorough understanding of the physicochemical properties of (-)-Sophoridine is fundamental

for its development as a therapeutic agent. The key properties are summarized in the table

below.

Property Value Reference

Molecular Formula C₁₅H₂₄N₂O [3]

Molecular Weight 248.36 g/mol [3]

CAS Number 6882-68-4 [3]

Melting Point 106-107 °C

Optical Rotation ([α]D) -73° to -66° (c=1 in Ethanol)

Solubility
Soluble in water, methanol,

ethanol, and chloroform.
[3]

Appearance
White to light yellow powder or

crystalline solid.

Pharmacological Activity of (-)-Sophoridine
Modern pharmacological research has revealed a broad spectrum of biological activities for (-)-
Sophoridine, with its anti-cancer properties being the most extensively studied.

In Vitro Anti-Cancer Activity
(-)-Sophoridine has demonstrated significant cytotoxic effects against a wide range of human

cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies

are presented below.
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Cell Line Cancer Type IC50 (µM) Reference

SGC7901 Gastric Cancer 3.52 [3]

AGS Gastric Cancer 3.91 [3]

SW480 Colorectal Cancer 3140 [3]

Miapaca-2 Pancreatic Cancer ~20-200 [4]

PANC-1 Pancreatic Cancer ~20-200 [4]

H22 Hepatoma 1.01 - 3.65 [5]

S180 Sarcoma 1.01 - 3.65 [5]

HepG2 Liver Cancer 0.93 - 1.89 (derivative) [3]

SMMC-7721 Liver Cancer 0.93 - 1.89 (derivative) [3]

Hela Cervical Cancer 0.93 - 1.89 (derivative) [3]

CNE1
Nasopharyngeal

Carcinoma
0.93 - 1.89 (derivative) [3]

CNE2
Nasopharyngeal

Carcinoma
0.93 - 1.89 (derivative) [3]

MCF7 Breast Cancer 0.93 - 1.89 (derivative) [3]

In Vivo Anti-Cancer Activity
Preclinical studies in animal models have corroborated the in vitro anti-cancer effects of (-)-
Sophoridine, demonstrating its ability to inhibit tumor growth.
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Animal Model Cancer Type Dosage Effect Reference

Nude mice with

SW480

xenografts

Colorectal

Cancer
15 and 25 mg/kg

Inhibition of

tumor growth
[3]

Nude mice with

Miapaca-2

xenografts

Pancreatic

Cancer

20 and 40 mg/kg

(intraperitoneal)

Significant

suppression of

tumor growth

[3][4]

Lewis lung

carcinoma-

bearing mice

Lung Cancer 15 and 25 mg/kg
Inhibition of

tumor growth
[3][6]

Mice with H22

liver tumors
Hepatoma

50 mg/kg

(derivatives)

Moderate tumor

suppression
[5]

Nude mice with

SW480

xenografts

Colorectal

Cancer
Not specified

34.07% inhibition

of tumor volume

and mass

[7]

Nude mice with

liver cancer
Liver Cancer Not specified

Dose-dependent

decrease in

tumor volume

and weight

[7]

Experimental Protocols
Extraction and Isolation of (-)-Sophoridine from Sophora
alopecuroides
The following is a generalized protocol for the extraction and isolation of (-)-Sophoridine,

synthesized from multiple cited methodologies.

4.1.1. Extraction of Total Alkaloids

Alkalinization: Mix the powdered plant material (e.g., seeds or aerial parts of Sophora

alopecuroides) with a 5% NaOH solution at a solid-to-liquid ratio of 1:4 (w/v) and soak

overnight. Discard the alkaline solution.
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Acidic Extraction: Extract the residue with a 5% sulfuric acid solution. The optimal conditions

reported are a solid-to-liquid ratio of 1:30, a pH of 1.5, and an extraction time of 5 hours.

Ion Exchange Chromatography: Pass the acidic extract through a cation exchange resin

column to adsorb the total alkaloids.

Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.

Concentration: Combine the eluents and recover the ethanol under reduced pressure to

obtain the crude total alkaloid extract.

4.1.2. Purification of (-)-Sophoridine

Adsorption Chromatography: Subject the crude total alkaloid extract to column

chromatography on neutral alumina or silica gel.

Gradient Elution: Elute the column with a gradient of a non-polar and a polar solvent system.

A commonly used system is n-hexane-ethanol-ammonia (e.g., in a ratio of 8:2:0.1 v/v/v).

Fraction Collection: Collect the fractions and monitor the separation using Thin Layer

Chromatography (TLC).

Crystallization: Combine the fractions containing (-)-Sophoridine and concentrate under

reduced pressure. Recrystallize the residue from a suitable solvent (e.g., petroleum ether or

a mixture of acetone and ethanol) to obtain purified (-)-Sophoridine crystals.

Purity Analysis: Assess the purity of the final product using High-Performance Liquid

Chromatography (HPLC). Purities of up to 96.8% have been reported with this method.

Characterization of (-)-Sophoridine
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for the structural elucidation of (-)-Sophoridine using NMR is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified (-)-Sophoridine in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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¹H-NMR Data Acquisition:

Acquire the ¹H-NMR spectrum on a spectrometer operating at a frequency of 300 MHz or

higher.

Use a standard single-pulse experiment.

Set the spectral width to approximately 12 ppm.

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

¹³C-NMR Data Acquisition:

Acquire the ¹³C-NMR spectrum on the same instrument.

Use a standard proton-decoupled pulse program.

Set the spectral width to approximately 220 ppm.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

the ¹³C isotope.

Data Processing and Analysis:

Process the raw data (FID) by applying Fourier transformation, phase correction, and

baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Analyze the chemical shifts, signal multiplicities, and coupling constants in the ¹H and ¹³C

spectra to confirm the structure of (-)-Sophoridine. Two-dimensional NMR techniques

(e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton

and carbon signals.[8][9]

Molecular Mechanisms of Action and Signaling
Pathways
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(-)-Sophoridine exerts its pharmacological effects by modulating several key intracellular

signaling pathways that are often dysregulated in cancer and other diseases.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity,

and cell survival. Its aberrant activation is a hallmark of many cancers. (-)-Sophoridine has

been shown to inhibit this pathway.[6]
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Figure 1: (-)-Sophoridine inhibits the NF-κB signaling pathway by preventing the

phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the

cytoplasm.

Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that

promotes cell survival, growth, and proliferation. Its hyperactivation is common in many

cancers. (-)-Sophoridine has been shown to suppress this pathway, often through the

upregulation of the tumor suppressor PTEN.
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Click to download full resolution via product page

Figure 2: (-)-Sophoridine modulates the PI3K/Akt pathway, leading to reduced cell survival

and proliferation.

Regulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway is another key signaling cascade involved in cell proliferation, differentiation, and

survival. The effect of (-)-Sophoridine on this pathway can be context-dependent, sometimes

leading to its activation which can paradoxically induce apoptosis in some cancer cells.[4]
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Figure 3: (-)-Sophoridine can activate the MAPK/ERK pathway, which can have dual effects

on cell fate. *Activation is context-dependent.

Conclusion and Future Directions
(-)-Sophoridine, a natural product with a long history of use in traditional medicine, has

emerged as a promising candidate for modern drug development. Its potent anti-cancer activity,

supported by a growing body of preclinical evidence, is attributed to its ability to modulate key

signaling pathways that are fundamental to cancer cell survival and proliferation. The detailed

physicochemical and pharmacological data, along with the established experimental protocols

presented in this guide, provide a solid foundation for further research and development.

Future efforts should focus on a more detailed elucidation of the in vivo metabolism and

pharmacokinetic profile of (-)-Sophoridine to optimize its therapeutic application.[1]
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Furthermore, structure-activity relationship (SAR) studies on sophoridine derivatives have

shown promise in enhancing its anti-cancer efficacy and should be a continued area of

investigation.[2] The development of novel drug delivery systems could also improve its

bioavailability and targeted delivery to tumor tissues. Ultimately, well-designed clinical trials will

be necessary to translate the promising preclinical findings of (-)-Sophoridine into effective

therapies for cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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